molecular formula C9H15NO2 B1594776 Ethyl 2-cyanohexanoate CAS No. 7391-39-1

Ethyl 2-cyanohexanoate

Cat. No.: B1594776
CAS No.: 7391-39-1
M. Wt: 169.22 g/mol
InChI Key: YMUSKLAPOQSFAH-UHFFFAOYSA-N
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Description

Ethyl 2-cyanohexanoate: is an organic compound with the molecular formula C9H15NO2hexanoic acid, 2-cyano-, ethyl ester . This compound is characterized by the presence of a cyano group (-CN) attached to the second carbon of a hexanoic acid chain, which is further esterified with ethanol.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: this compound can be synthesized through the esterification of hexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Nitrile Formation: Another method involves the reaction of hexanoic acid with a nitrile-forming reagent, followed by esterification with ethanol.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification processes, which involve continuous reactors and efficient separation techniques to ensure high purity and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of hexanoic acid amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Hexanoic acid or its derivatives.

  • Reduction: Hexanoic acid amine derivatives.

  • Substitution: Various functionalized hexanoic acid derivatives.

Scientific Research Applications

Chemistry: Ethyl 2-cyanohexanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of drugs targeting various diseases, such as metabolic disorders and infections. Industry: this compound finds applications in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.

Mechanism of Action

Target of Action

Ethyl 2-cyanohexanoate is a chemical compound with the molecular formula C9H15NO2 It’s often used for research and development purposes .

Mode of Action

It’s known that the compound can cause skin irritation, serious eye damage, and may cause respiratory irritation

Result of Action

It’s known to cause skin irritation, serious eye damage, and may cause respiratory irritation . These effects suggest that the compound interacts with skin and eye cells, as well as cells in the respiratory system, leading to irritation and damage.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . This suggests that exposure to air and moisture could potentially affect the compound’s stability and efficacy.

Comparison with Similar Compounds

  • Ethyl 2-cyanoheptanoate: Similar structure with an additional carbon in the chain.

  • Ethyl 2-cyanopentanoate: Shorter carbon chain compared to Ethyl 2-cyanohexanoate.

  • Ethyl cyanoacetate: Contains a cyano group on a shorter carbon chain.

Uniqueness: this compound is unique due to its specific chain length and functional group placement, which influence its reactivity and applications. Its intermediate position in the carbon chain provides a balance between stability and reactivity, making it versatile for various chemical transformations.

Properties

IUPAC Name

ethyl 2-cyanohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUSKLAPOQSFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290050
Record name Hexanoic acid, 2-cyano-, ethyl ester
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7391-39-1
Record name Hexanoic acid, 2-cyano-, ethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=7391-39-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-cyanohexanoate
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Record name Ethyl 2-cyanohexanoate
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Record name Hexanoic acid, 2-cyano-, ethyl ester
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Record name Ethyl 2-cyanohexanoate
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Synthesis routes and methods

Procedure details

323 g of butyraldehyde and 422 g of ethyl cyanoacetate are dissolved in 750 ml of glacial acetic acid, 15 g of piperidine are added, and the reaction mixture is stirred, during which it warms to about 55° C. After the reaction mixture has been cooled to room temperature, 20 g of 5% Pd-C catalyst are added, and the mixture is then hydrogenated at 30° and an H2 pressure of 2 bar until the calculated amount of hydrogen has been taken up (about 7 hours). After the catalyst has been separated off, the hydrogenation solution is evaporated on a rotary evaporator, the residue is taken up in..methyl tertiary-butyl ether (MTB ether), and the solution is washed by shaking twice with water and subsequently with 5% NaHCO3 solution. The organic phase is dried and evaporated. The residue is distilled in vacuo (2×10-2 mbar) (62° C. to 78°), to give ethyl 2-butylcyanoacetate.
Quantity
323 g
Type
reactant
Reaction Step One
Quantity
422 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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